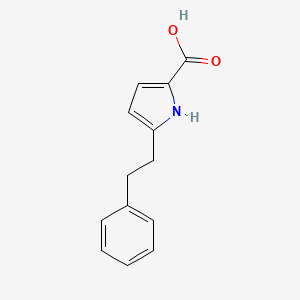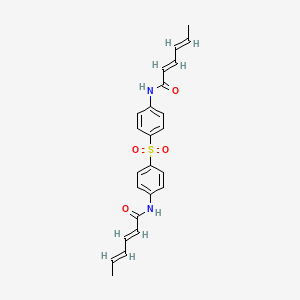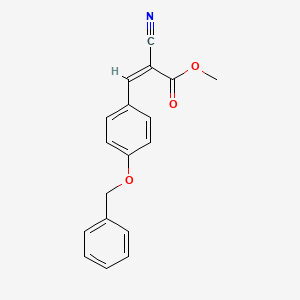![molecular formula C22H15ClN2O B7549415 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a quinazolinone core with a 4-chlorophenyl and a phenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with 4-chlorobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using an acid catalyst to yield the desired quinazolinone derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell growth and proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one include other quinazolinone derivatives such as:
2-(4-bromophenyl)quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-methoxyphenyl)quinazolin-4(3H)-one: Known for its anti-inflammatory properties.
2-(4-fluorophenyl)quinazolin-4(3H)-one: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-17-13-10-16(11-14-17)12-15-21-24-20-9-5-4-8-19(20)22(26)25(21)18-6-2-1-3-7-18/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKDZFHAISPIZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)


![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
